molecular formula C10H14N2O2 B2998435 Methyl 3-[(3-pyridinylmethyl)amino]propanoate CAS No. 33710-20-2

Methyl 3-[(3-pyridinylmethyl)amino]propanoate

Cat. No.: B2998435
CAS No.: 33710-20-2
M. Wt: 194.234
InChI Key: VICHRUIARTZWPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-pyridinylmethyl)amino]propanoate typically involves the reaction of 3-(aminomethyl)pyridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-pyridinylmethyl)amino]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-pyridinylmethyl)amino]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-pyridinylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(pyridin-3-ylmethyl)amino]propanoate
  • β-Alanine, N-(3-pyridinylmethyl)-, methyl ester

Uniqueness

Methyl 3-[(3-pyridinylmethyl)amino]propanoate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in proteomics research and other biochemical applications .

Properties

IUPAC Name

methyl 3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHRUIARTZWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Pyridylmethylamine (10.81 g) is dissolved in methanol (50 ml), and thereto is added dropwise methyl acrylate (8.60 g) under ice-cooling. The mixture is stirred at room temperature for 18 hours. The mixture is distilled to remove the solvent, and then the residue is distilled under reduced pressure to give methyl 3-(3-pyridylmethylamino)propionate (16.02 g, 82.5%), b.p. 119°-120° C./0.4 mmHg.
Quantity
10.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two

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